molecular formula C9H8N2O2 B3383742 4-methyl-1H-indazole-5-carboxylic acid CAS No. 478837-32-0

4-methyl-1H-indazole-5-carboxylic acid

Cat. No. B3383742
CAS RN: 478837-32-0
M. Wt: 176.17 g/mol
InChI Key: VOXKUCDOHLZQPW-UHFFFAOYSA-N
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Description

4-Methyl-1H-indazole-5-carboxylic acid is a heterocyclic organic compound with the following chemical formula: C9H8N2O2 . It belongs to the indazole family, which is characterized by its aromatic ring containing both nitrogen and carbon atoms. Indazoles have diverse biological activities and are of interest for medicinal applications .


Synthesis Analysis

Several synthetic approaches exist for indazoles. One method involves the condensation of cyclic β-keto esters with phenylhydrazine, leading to the formation of 4,5,6,7-tetrahydro-1H-indazoles . Additionally, transition metal-catalyzed reactions and reductive cyclization reactions have been employed for their synthesis .


Molecular Structure Analysis

The molecular structure of 4-methyl-1H-indazole-5-carboxylic acid consists of an indazole ring with a carboxylic acid group at position 5 and a methyl group at position 4. The compound’s 3D structure can be visualized as a planar aromatic ring with nitrogen atoms .


Chemical Reactions Analysis

  • Anti-inflammatory Activity : Some 2,3-disubstituted tetrahydro-2H-indazoles have demonstrated anti-inflammatory potential in experimental models .
  • COX-2 Inhibition : Compounds like 6-(p-bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2’,3’:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine (ITB) inhibit cyclo-oxygenase-2 (COX-2) and may have implications for osteoarthritis treatment .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : NMR and IR spectra provide insights into its structure .

Mechanism of Action

The exact mechanism of action for 4-methyl-1H-indazole-5-carboxylic acid depends on its specific biological activity. For example, in the case of anti-inflammatory effects, it may modulate inflammatory mediators like prostaglandins and cytokines .

Safety and Hazards

As with any chemical compound, safety precautions should be followed during handling. Consult Material Safety Data Sheets (MSDS) for specific safety information .

properties

IUPAC Name

4-methyl-1H-indazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-6(9(12)13)2-3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXKUCDOHLZQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

This compound was prepared in a manner similar to the preparation of 88 using commercially available 4-bromo-2,3-dimethylaniline as starting material. After an acylation step, N-(4-bromo-2,3-dimethylphenyl)acetamide was treated with isoamyl nitrite, then 10% aqueous HCl to yield 5-bromo-4-methyl-1H-indazole. 5-bromo-4-methyl-1H-indazole was treated with t-butyl lithium and carbon dioxide to yield 4-methyl-1H-indazole-5-carboxylic acid, which in turn was treated with thiosemicarbazide and polyphorsphoric acid to form 5-(4-methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine. MS (API-ES) m/z (%): 232 (100%, M++1).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Water (2 ml) and concentrated sulfuric acid (2 ml) were added to a acetic acid suspension (2 ml) of 4-methyl-1H-indazole-5-carbonitrile (399 mg, 2.00 mmol) at room temperature, and then the reaction was carried out for 18 hours under reflux conditions. The reaction mixture was poured onto ice (20 g) and the precipitate was collected by filtration and dried to obtain 4-methyl-1H-indazole-5-carboxylic acid (247 mg, 70.1%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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